![molecular formula C11H13ClN2OS B2577475 6-氯-3-(2-乙氧基乙基)苯并[d]噻唑-2(3H)-亚胺 CAS No. 1351616-79-9](/img/structure/B2577475.png)

6-氯-3-(2-乙氧基乙基)苯并[d]噻唑-2(3H)-亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

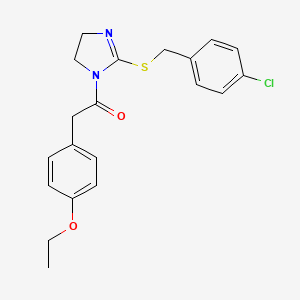

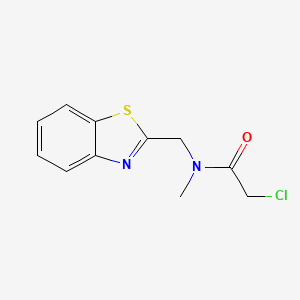

The synthesis of benzothiazole derivatives, which includes “6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The benzothiazole-2-yl urea was prepared by treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

A temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed to facilitate access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones . This protocol can obviate the prefunctionalization of the starting materials .科学研究应用

- Research : Some derivatives of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds show promise in reducing inflammation and pain .

- Research : A facile method for synthesizing benzothiazole-2(3H)-thiones and benzothiazol-2(3H)-ones has been developed. The compound 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine could be a valuable starting material for such syntheses .

- Research : Some derivatives of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine exhibit anticonvulsant effects in animal models. These compounds may have potential as antiepileptic agents .

- Research : A derivative of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine demonstrated potent cytotoxicity against prostate cancer cells. This finding suggests its potential as an antitumor agent .

- Research : The synthesized compounds were evaluated for ulcerogenic and irritative effects on the gastrointestinal mucosa. Compared to standard NSAIDs, these compounds showed lower ulcerogenic potential .

- Research : The lipid peroxidation activity of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine derivatives has been studied. These compounds may have antioxidant properties .

Anti-Inflammatory and Analgesic Activities

Metal-Free Synthesis of Benzothiazole Derivatives

Anticonvulsant Properties

Cytotoxicity Against Tumor Cells

Ulcerogenic and Irritative Action on Gastrointestinal Mucosa

Lipid Peroxidation Inhibition

作用机制

While the specific mechanism of action for “6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine” is not explicitly mentioned in the search results, benzothiazole derivatives have been found to have significant anti-inflammatory and analgesic activities . The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .

安全和危害

While the specific safety and hazards of “6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine” are not mentioned in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For a related compound, 6-Chlorobenzo[d]thiazol-2(3H)-one, hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

属性

IUPAC Name |

6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2OS/c1-2-15-6-5-14-9-4-3-8(12)7-10(9)16-11(14)13/h3-4,7,13H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETARUQJIXZIKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2577392.png)

![3-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2577395.png)

![[4-(trifluoromethyl)phenyl]methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2577399.png)

![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/no-structure.png)

![N-(naphthalen-1-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577410.png)

![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2577415.png)